2-(6-Hydroxy-1-benzofuran-3-yl)acetohydrazide
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Overview
Description
2-(6-Hydroxy-1-benzofuran-3-yl)acetohydrazide is a chemical compound with the molecular formula C10H10N2O3 It is a derivative of benzofuran, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-1-benzofuran-3-yl)acetohydrazide typically involves the reaction of 6-hydroxy-1-benzofuran-3-yl acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxy-1-benzofuran-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of benzofuran-3-yl acetamines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
2-(6-Hydroxy-1-benzofuran-3-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(6-Hydroxy-1-benzofuran-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl and hydrazide groups play crucial roles in its biological activity. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Hydroxy-1-benzofuran-3-yl)acetic acid
- 6-Hydroxy-2H-benzofuran-3-one
- 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid
Uniqueness
2-(6-Hydroxy-1-benzofuran-3-yl)acetohydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(6-hydroxy-1-benzofuran-3-yl)acetohydrazide |
InChI |
InChI=1S/C10H10N2O3/c11-12-10(14)3-6-5-15-9-4-7(13)1-2-8(6)9/h1-2,4-5,13H,3,11H2,(H,12,14) |
InChI Key |
KOECNOPPSQARCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C2CC(=O)NN |
Origin of Product |
United States |
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